4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carbothioamide group attached to a piperazine ring. It has a molecular formula of C13H18FN3S and a molecular weight of 267.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in the treatment of cognitive disorders and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory. The compound also exhibits antioxidant properties, which help in reducing oxidative stress in the brain .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A similar compound with a fluorophenyl group attached to a piperazine ring.
N-(4-fluorophenyl)piperazine-1-carboxamide: Another derivative with a carboxamide group instead of a carbothioamide group.
Uniqueness
4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of the ethyl group and the carbothioamide group, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its antioxidant properties make it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3S/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMGAQFKAHQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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